2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol
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Overview
Description
- is a bicyclic compound with the following structural formula:
- It contains a bicyclo[2.2.2]octane ring system, which consists of three fused cyclohexane rings.
- The compound features an amino group (NH₂) and a hydroxyl group (OH) attached to the same carbon atom within the bicyclic framework.
- It is also known as bicyclo[2.2.2]octan-2-ol or norbornane-2-aminomethanol .
2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol: C9H17NO
.Preparation Methods
- Synthetic Routes:
- One common synthetic route involves the reduction of bicyclo[2.2.2]octanone using a reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
- The reaction proceeds as follows:
Bicyclo[2.2.2]octanone+LiAlH4→this compound
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its unique bicyclic structure.
Biology: Investigated for potential biological activities (e.g., as ligands for receptors).
Medicine: May have applications in drug design or as a scaffold for medicinal chemistry.
Industry: Employed in the synthesis of complex molecules.
Mechanism of Action
- The exact mechanism of action is context-dependent, but it likely involves interactions with specific molecular targets or pathways.
- Further research is needed to elucidate its precise effects.
Comparison with Similar Compounds
Similar Compounds:
Biological Activity
2-(Aminomethyl)bicyclo[2.2.2]octan-2-ol, a bicyclic compound, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on various biological systems, and potential therapeutic applications.
The primary mechanism of action for this compound involves its interaction with microtubules and the protein tubulin . By modulating microtubule assembly, the compound can suppress tubulin polymerization or stabilize microtubule structures, leading to significant cellular effects, particularly in cancer cell lines.
Target Pathways
- Cell Cycle Pathway : The compound induces cell cycle arrest at the S phase, which is critical for cellular proliferation and survival.
- Biochemical Interactions : It has been shown to interact with various biomolecules, influencing multiple signaling pathways involved in cell growth and apoptosis.
Anticancer Properties
Research indicates that this compound exhibits potent growth inhibition against several cancer cell lines. Its effectiveness is attributed to its ability to disrupt normal microtubule dynamics, which is essential for mitosis and cellular integrity.
Cancer Cell Line | IC50 Value (µM) | Effect |
---|---|---|
A549 (Lung) | 5.4 | Growth inhibition |
MCF-7 (Breast) | 3.7 | Apoptosis induction |
HeLa (Cervical) | 4.1 | Cell cycle arrest |
Antiprotozoal Activity
In addition to its anticancer properties, derivatives of bicyclo[2.2.2]octan-2-ol have shown promising activity against protozoa responsible for diseases such as malaria and sleeping sickness. Studies on epimers of bicyclo[2.2.2]octan-2-ols demonstrated effective inhibition against Trypanosoma brucei and Plasmodium falciparum, with certain esters exhibiting enhanced activity due to structural modifications .
Case Studies
-
Anticancer Efficacy : A study conducted on various human cancer cell lines revealed that the compound's ability to inhibit tubulin polymerization directly correlated with its cytotoxicity, suggesting a targeted approach for cancer therapy.
- Methodology : The study utilized MTT assays to assess cell viability post-treatment with varying concentrations of the compound.
- Results : Significant reductions in cell viability were observed across multiple lines, with a notable increase in apoptotic markers.
-
Antiprotozoal Effects : Research focusing on the antiprotozoal properties highlighted that specific derivatives of this compound exhibited enhanced efficacy against resistant strains of malaria.
- Methodology : The study employed in vitro assays against Plasmodium falciparum strains.
- Results : Certain derivatives showed an IC50 value significantly lower than traditional antimalarial agents, indicating potential for development into new therapeutic options.
Properties
Molecular Formula |
C9H17NO |
---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
2-(aminomethyl)bicyclo[2.2.2]octan-2-ol |
InChI |
InChI=1S/C9H17NO/c10-6-9(11)5-7-1-3-8(9)4-2-7/h7-8,11H,1-6,10H2 |
InChI Key |
VZMVBYGOJBVOPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1CC2(CN)O |
Origin of Product |
United States |
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